N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19) |
InChI Key |
CQHCNKFJLPHUHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis of the Pyrrolidine Core
One notable synthetic route employs 3+2 cycloaddition reactions to build the pyrrolidine ring system. This approach allows stereoselective formation of the pyrrolidine-2-carboxamide framework, which is crucial for the biological activity of the compound. The cycloaddition typically involves an azomethine ylide intermediate reacting with an alkene or alkyne dipolarophile, enabling the formation of the five-membered nitrogen-containing heterocycle with high regio- and stereocontrol.
Amide Bond Formation via Coupling Reactions
The carboxamide linkage is generally formed by coupling the pyrrolidine-2-carboxylic acid derivative with the amine-containing 2-(dimethylamino)-1-phenylethyl fragment. This step can be achieved through classical peptide coupling methods using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or more advanced coupling agents like benzotriazol-1-yloxytris(pyrrolidinophosphonium) hexafluorophosphate (BOP) or diethyl cyanophosphonate in the presence of bases such as triethylamine. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF).
Acid Chloride Intermediate Route
Alternatively, the carboxylic acid function of the pyrrolidine-2-carboxylic acid can be converted into an acid chloride intermediate using reagents such as thionyl chloride (SOCl2). The acid chloride then reacts with the amine moiety of 2-(dimethylamino)-1-phenylethylamine under basic conditions (e.g., triethylamine or sodium carbonate) to afford the target amide. This method is advantageous for its relatively straightforward reaction conditions and good yields.
Catalytic Coupling and Substitution Reactions
Copper-catalyzed coupling reactions have also been reported for related pyrrolidine carboxamide derivatives. For example, halogenated intermediates can be coupled with amines or other nucleophiles using copper bromide or copper oxide catalysts under elevated temperatures (80–250 °C) in the presence of bases like potassium carbonate. This method allows for diversification of the substituents on the pyrrolidine ring or the arylalkyl moiety.
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| 3+2 Cycloaddition | Azomethine ylide + dipolarophile | Stereoselective pyrrolidine ring formation | Enables control over stereochemistry |
| Amide Coupling (Carbodiimide) | DCC or BOP, triethylamine, DMF | Mild conditions, widely used | Suitable for coupling carboxylic acid and amine |
| Acid Chloride Intermediate | SOCl2, triethylamine or Na2CO3 | High reactivity, good yields | Requires handling of acid chlorides |
| Mitsunobu Reaction | Triphenylphosphine, DEAD, DCM or THF | Enables substitution on nitrogen | Sensitive to moisture, requires inert atmosphere |
| Copper-Catalyzed Coupling | CuBr or CuO, K2CO3, 80–250 °C | Versatile for aryl/alkyl substitutions | Useful for late-stage functionalization |
The synthetic approaches described have been validated in various research studies and patents. The cycloaddition method provides high stereoselectivity, which is crucial for the biological activity of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide and related compounds. Amide bond formation via carbodiimide or acid chloride intermediates is a robust and reproducible method, widely adopted in medicinal chemistry for synthesizing amide-containing heterocycles.
Chemical Reactions Analysis
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect neurotransmitter systems in the brain .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Divergences and Limitations
Biological Activity
N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide, often referred to as DMPEP, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMPEP, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
DMPEP is characterized by its unique structure, which includes a pyrrolidine ring and a dimethylamino group. The molecular formula is C13H18N2O, and its IUPAC name is this compound. The compound's structure can be represented as follows:
DMPEP exhibits various biological activities, primarily through interactions with neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptor Interaction : DMPEP has shown affinity for serotonin receptors, potentially influencing serotonin levels in the brain and affecting mood disorders.
- Dopamine Modulation : The compound may also interact with dopamine pathways, suggesting potential applications in treating conditions like depression and anxiety.
Pharmacological Effects
Research indicates that DMPEP may possess several pharmacological properties:
- Antidepressant-like Effects : Studies suggest that DMPEP can produce antidepressant-like effects in animal models, possibly through its action on serotonin pathways.
- Cognitive Enhancement : Preliminary data indicate that DMPEP may enhance cognitive functions, making it a candidate for further exploration in cognitive disorders.
Toxicity and Safety Profile
While the therapeutic potential of DMPEP is promising, understanding its toxicity is crucial. Current literature indicates that:
- Low Acute Toxicity : Initial studies suggest low acute toxicity levels in animal models.
- Long-term Effects : Further research is needed to assess the long-term safety profile of DMPEP.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of DMPEP in mice. The results indicated significant reductions in immobility time during forced swim tests, suggesting an increase in antidepressant activity compared to control groups .
Study 2: Cognitive Function Enhancement
Another investigation focused on the cognitive-enhancing properties of DMPEP. In this study, subjects administered DMPEP showed improved performance on memory tasks compared to those receiving a placebo. This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases .
Table 1: Summary of Biological Activities of DMPEP
Q & A
Basic Research Question
- Mass Spectrometry (MS): High-resolution LC-MS (e.g., Q-TOF) for exact mass determination (e.g., observed vs. calculated m/z 606.285558 for the parent ion) .
- Nuclear Magnetic Resonance (NMR): 2D NMR (¹H-¹³C HSQC, COSY) to resolve stereochemistry and confirm substituent positions .
- X-ray Crystallography: For absolute configuration validation, as demonstrated for related pyrrolidine derivatives in .
How can contradictory data on receptor affinity be resolved in studies involving this compound?
Advanced Research Question
Contradictions may arise from assay variability (e.g., cell lines, ligand concentrations) or off-target effects. Address this by:
- Standardizing assay conditions (e.g., uniform ATP concentrations in kinase assays).
- Competitive binding assays with radiolabeled ligands (e.g., ³H-labeled analogs) to quantify IC₅₀ values.
- Silencing non-target receptors (CRISPR/Cas9) to isolate binding contributions. highlights similar steps for AT₁ receptor studies .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (see ) .
- Ventilation: Work in a fume hood to avoid inhalation of fine particulates.
- Spill Management: Collect solid residues with absorbent pads and dispose as hazardous waste ( guidelines) .
What computational methods are effective in predicting the biological activity of derivatives?
Advanced Research Question
- Quantitative Structure-Activity Relationship (QSAR): Train models using datasets from PubChem or ChEMBL, focusing on descriptors like logP, topological polar surface area, and hydrogen bond donors.
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100+ ns to assess binding stability (e.g., GROMACS software). ’s molecular formula (C₃₇H₃₄N₈O) can serve as a template for derivative design .
How does the compound’s stereochemistry impact its pharmacokinetic properties?
Advanced Research Question
Enantiomers may differ in absorption, metabolism, and toxicity. For example, the (S)-enantiomer might exhibit higher metabolic stability due to reduced CYP3A4 affinity. Test using:
- In vitro metabolic assays with liver microsomes.
- Pharmacokinetic profiling in rodent models (e.g., Cmax, t½). ’s metabolite data (e.g., N-demethyl derivatives) provides a framework for such studies .
What strategies mitigate degradation during long-term storage?
Basic Research Question
- Storage Conditions: Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC. advises against prolonged storage without stability validation .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA): Measure protein denaturation shifts upon ligand binding.
- Fluorescence Polarization (FP): Use fluorescently tagged ligands to quantify binding in live cells. ’s receptor affinity protocols can be adapted for these assays .
What are the ethical considerations in animal studies involving this compound?
Basic Research Question
Follow institutional IACUC guidelines for dose optimization (e.g., starting at 1 mg/kg in mice) to minimize suffering. Document adverse effects (e.g., neurotoxicity) and report to oversight boards. and emphasize compliance with OSHA and EPA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
